molecular formula C22H21ClN2O5S2 B2874751 methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941918-88-3

methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2874751
CAS No.: 941918-88-3
M. Wt: 492.99
InChI Key: YKBARSFHOMTGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound with a molecular formula of C22H21ClN2O5S2 This compound is notable for its unique structure, which includes a thiophene ring, a chlorophenyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl group and the sulfamoyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: This compound shares the thiophene and chlorophenyl groups but lacks the sulfamoyl group.

    Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound has a similar thiophene structure but different substituents.

Uniqueness

methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-15-3-5-16(6-4-15)13-24-20(26)14-25(18-9-7-17(23)8-10-18)32(28,29)19-11-12-31-21(19)22(27)30-2/h3-12H,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBARSFHOMTGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.